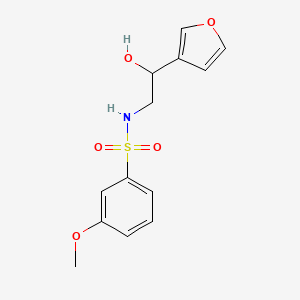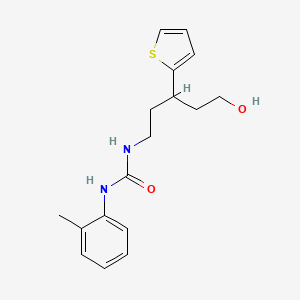
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea, commonly known as THP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP-1 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors Flexible urea compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, a key target in Alzheimer's disease treatment. These compounds show that a linear spacer can maintain high inhibitory activities, suggesting potential applications in designing new therapeutics for neurodegenerative diseases Vidaluc et al., 1995.
Neuropeptide Y5 Receptor Antagonists Urea derivatives have been optimized for in vitro potency as neuropeptide Y5 receptor antagonists, showing potential applications in treating obesity and related metabolic disorders. The most potent compounds exhibit significant activity, indicating their utility in developing treatments targeting the NPY5 receptor Fotsch et al., 2001.
Synthesis of Active Metabolites The stereoselective synthesis of active metabolites of potent kinase inhibitors has been achieved using urea compounds, demonstrating their importance in the development of cancer therapeutics. These findings highlight the utility of urea derivatives in synthesizing biologically active compounds Chen et al., 2010.
Anticonvulsant Activity Urea/thiourea derivatives have shown significant anticonvulsant activity in models, suggesting their application in epilepsy treatment. The structure-activity relationship studies provide valuable insights for designing safer and more effective anticonvulsant drugs Thakur et al., 2017.
Fluorescent Probes for Metal Ions Urea derivatives have been applied as fluorescent probes for selective detection of metal ions such as Al3+, which is crucial for environmental monitoring and biomedical applications. The development of such sensors demonstrates the versatility of urea compounds in analytical chemistry Wang et al., 2017.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-5-2-3-6-15(13)19-17(21)18-10-8-14(9-11-20)16-7-4-12-22-16/h2-7,12,14,20H,8-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPDCAXNZNCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)
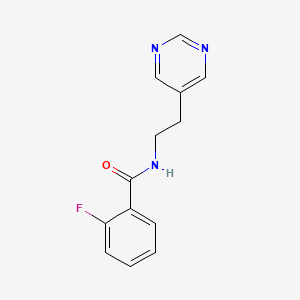
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2578152.png)
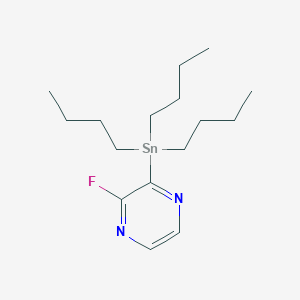
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)
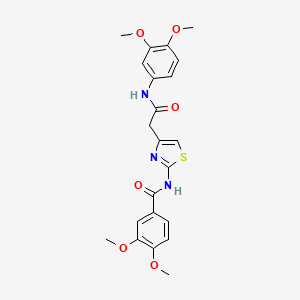
![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)
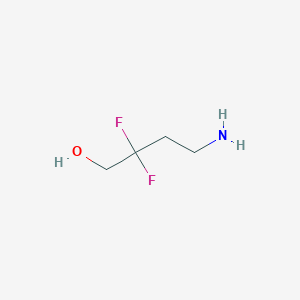
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)
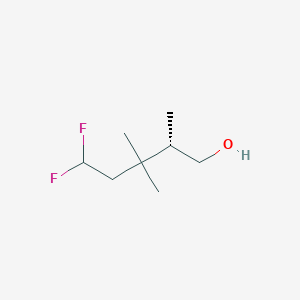
![methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2578164.png)
![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)
